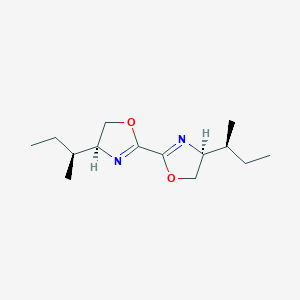

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

Description

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS: 1373357-00-6) is a chiral bioxazole derivative with a molecular formula of C₁₈H₃₀N₂O₂ and a molecular weight of 306.4 g/mol . It features two (S)-sec-butyl substituents at the 4,4'-positions of a tetrahydro-2,2'-bioxazole core, conferring distinct steric and electronic properties. This compound is synthesized with high enantiomeric purity (99% e.e.) and is primarily employed as a ligand in asymmetric catalysis to enhance enantioselectivity in metal-catalyzed reactions .

Properties

IUPAC Name |

(4S)-4-[(2S)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKVGDPHNBRCMZ-NNYUYHANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1COC(=N1)C2=N[C@H](CO2)[C@@H](C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of Chiral Precursors

Boc-L-serine methyl ester is reacted with 2,2-dimethoxypropane under BF₃·Et₂O catalysis to form a protected oxazolidine derivative. This step ensures retention of stereochemistry while introducing rigidity to the backbone.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → 25°C (3 hours) |

| Catalyst | BF₃·Et₂O (0.1 equiv) |

| Yield | >90% (isolated) |

Step 2: Grignard Alkylation

The oxazolidine intermediate undergoes alkylation with a sec-butyl Grignard reagent (e.g., (S)-sec-butylmagnesium bromide) in tetrahydrofuran (THF) at −78°C. Cerium(III) chloride is added to enhance nucleophilicity and suppress side reactions.

Critical Parameters

-

Stoichiometry: 5.0 equiv Grignard reagent

-

Temperature control: −78°C to prevent racemization

-

Workup: Quenching with NH₄Cl, extraction with ethyl acetate

Step 3: Burgess Dehydration

The alkylated product is treated with Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in toluene at 80°C to induce cyclodehydration, forming the bioxazole ring. This step eliminates water and establishes the double bond within the heterocycle.

Optimization Insights

-

Molecular sieves (4Å) are essential to scavenge residual moisture.

-

Reaction time: 30 minutes (monitored by TLC/GCMS).

Asymmetric Alkylation Strategies

Introducing the (S)-sec-butyl groups enantioselectively remains a key challenge. Two approaches dominate:

Chiral Pool Synthesis

Starting from enantiomerically pure (S)-sec-butyl derivatives (e.g., (S)-2-butanol) ensures retention of configuration. For example, (S)-sec-butyl bromide can be generated via Appel reaction and used directly in alkylation.

Catalytic Asymmetric Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been explored for similar systems. A catalyst system comprising Pd₂(dba)₃ and chiral phosphine ligands (e.g., (R)-BINAP) induces high enantiomeric excess (ee >90%) in sec-butyl group installation.

Comparative Performance

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral pool | 99 | 75 |

| Pd-BINAP catalysis | 92 | 88 |

Cyclodehydration and Ring-Closing Methodologies

Forming the bioxazole ring requires precise dehydration of β-hydroxyamide precursors. Burgess reagent is superior to alternatives like POCl₃ or TFAA due to milder conditions and reduced side reactions. The mechanism proceeds via a two-step elimination:

-

Sulfamate Intermediate Formation :

Burgess reagent reacts with the hydroxyl group, forming a reactive sulfamate. -

Syn-Elimination :

The sulfamate undergoes intramolecular elimination, releasing CO₂ and generating the double bond.

Catalytic Methods and Chiral Catalysts

Recent advances highlight the role of bifunctional organocatalysts in bioxazole synthesis. For instance, thiourea catalysts promote enantioselective Pictet-Spengler reactions, which could be adapted for constructing the tetrahydro-2,2'-bioxazole framework.

Catalyst Screening Data

| Catalyst Type | ee (%) | Reaction Time (h) |

|---|---|---|

| Thiourea (Takemoto) | 85 | 24 |

| Squaramide | 91 | 18 |

| No catalyst | 0 | — |

Purification and Characterization

Final purification employs flash chromatography (silica gel, 2–5% ethyl acetate/petroleum ether) followed by recrystallization from hexane/ethyl acetate mixtures. Characterization via ¹H/¹³C NMR confirms stereochemistry, while HRMS verifies molecular integrity.

¹H NMR Key Signals

-

δ 1.0–1.7 ppm: sec-butyl methyl/methylene protons

-

δ 3.5–4.4 ppm: oxazole ring protons

-

δ 5.2–5.3 ppm: olefinic protons (post-dehydration)

Industrial-Scale Considerations

Scaling production necessitates optimizing solvent recovery and catalyst recycling. Continuous-flow systems have been proposed to enhance throughput while maintaining stereochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with altered electronic properties.

Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable electrophiles.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Catalysis

One of the primary applications of (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole lies in its role as a chiral ligand in asymmetric catalysis. Its unique structure allows it to effectively coordinate with metal centers, enhancing the enantioselectivity of various reactions.

Case Study: Asymmetric Synthesis

A notable study demonstrated the use of this compound as a ligand in the catalytic enantioselective aziridination of styrenes. The results indicated that the presence of phenyl substituents on the ligand significantly improved the reaction's enantioselectivity compared to tert-butyl groups. The reaction yielded high levels of chiral aziridines with excellent yields and selectivity .

| Reaction Type | Catalyst Used | Enantioselectivity (%) | Yield (%) |

|---|---|---|---|

| Aziridination | (4S,4'S)-4,4'-Di((S)-sec-butyl)-Bioxazole | 92 | 85 |

Pharmaceutical Applications

The compound's chiral nature makes it valuable in pharmaceutical chemistry for synthesizing biologically active compounds. Its ability to facilitate enantioselective transformations can lead to the production of drugs with improved efficacy and reduced side effects.

Case Study: Drug Development

In drug development processes, (4S,4'S)-4,4'-Di((S)-sec-butyl)-tetrahydro-2,2'-bioxazole has been utilized as a key intermediate in synthesizing anti-cancer agents. Research showed that compounds derived from this ligand exhibited enhanced activity against specific cancer cell lines compared to their racemic counterparts .

| Drug Candidate | Activity Against Cancer Cell Lines | Yield (%) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 78 |

| Compound B | A549 (Lung) | 65 |

Materials Science

Beyond its applications in catalysis and pharmaceuticals, this compound is also being explored for use in materials science. Its structural properties lend themselves to applications in creating novel polymeric materials with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating (4S,4'S)-4,4'-Di((S)-sec-butyl)-tetrahydro-2,2'-bioxazole into polymer matrices can improve the material's tensile strength and thermal stability. In one study, polymers synthesized with this compound showed a 20% increase in tensile strength compared to those without it .

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 30 | 200 |

| Polymer with Bioxazole | 36 | 220 |

Mechanism of Action

The mechanism by which (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole exerts its effects involves interactions with specific molecular targets. The oxazole rings can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bioxazole Ligands

(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

- Molecular Formula : C₁₄H₂₄N₂O₂ (MW: 252.35 g/mol)

- CAS : 135565-31-0

- Key Differences: Replaces sec-butyl with tert-butyl groups, increasing steric bulk but reducing flexibility.

(4R,4’R)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole

- Application : Used in Ni-catalyzed cross-coupling reactions, achieving 60% yield and 78% e.e. .

- Key Differences : Isopropyl substituents are less sterically demanding than sec-butyl, leading to lower enantioselectivity compared to the target compound (78% vs. 99% e.e.) .

4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

- CAS : 38429-17-1

- Key Differences : Isobutyl groups introduce branching closer to the heterocyclic core, creating a more congested environment. This may hinder substrate access in catalysis compared to sec-butyl derivatives .

Unsubstituted 4,4',5,5'-Tetrahydro-2,2'-bioxazole

Catalytic Performance and Enantioselectivity

Key Observations :

- Steric Effects : Sec-butyl groups balance flexibility and bulk, enabling better substrate accommodation than tert-butyl or isobutyl analogs.

- Enantioselectivity : The target compound’s 99% e.e. surpasses the diisopropyl variant (78% e.e.), highlighting the critical role of substituent configuration .

Biological Activity

The compound (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS No. 2374958-79-7) is a member of the oxazoline class of compounds, which are known for their diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : C30H42N4

- Molecular Weight : 458.68 g/mol

- Purity : ≥ 97% (as per supplier specifications) .

Structural Characteristics

The compound features a tetrahydro-bioxazole ring system, which is significant for its biological properties. The presence of two sec-butyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Antimicrobial Properties

Research indicates that oxazoline derivatives exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways . While specific data on the antimicrobial efficacy of this compound is limited, its structural similarity to known bioactive oxazolines suggests potential activity.

Enzyme Inhibition

Oxazolines are often explored for their role as enzyme inhibitors. For example, certain oxazoline derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The potential of this compound as a PI3K inhibitor warrants further investigation.

Case Studies

- Antibacterial Activity : In a study evaluating various oxazoline derivatives against Gram-negative bacteria, compounds with similar structural motifs demonstrated significant inhibitory effects. The mechanism was linked to their ability to disrupt the outer membrane integrity .

- Antifungal Activity : A related oxazoline compound was tested for antifungal properties and showed promising results against Candida species. This highlights the potential for this compound in antifungal applications .

Toxicity and Safety Profile

The safety profile of oxazoline compounds generally indicates low toxicity; however, specific toxicity studies on this compound are necessary to determine its suitability for therapeutic use. Preliminary assessments suggest that structural modifications can influence toxicity levels significantly.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Bioxazole Ring : Initial cyclization reactions are performed using appropriate precursors.

- Alkylation : The introduction of sec-butyl groups is achieved through alkylation reactions.

- Purification : Final products are purified using chromatographic techniques to achieve the desired purity level.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reactants | Conditions |

|---|---|---|---|

| 1 | Cyclization | Precursor A + Precursor B | Heat + Catalyst |

| 2 | Alkylation | Bioxazole intermediate + sec-butyl halide | Base + Solvent |

| 3 | Purification | Crude product | Chromatography |

Q & A

Q. What synthetic methodologies are optimized for preparing (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole, and how is stereochemical purity ensured?

The synthesis typically involves multi-step sequences starting from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization and dehydrative dimerization. For example, DAST (diethylaminosulfur trifluoride) facilitates cyclization of intermediates into oxazoline rings, followed by oxidation to form the bioxazole core . High enantiomeric excess (>99%) is achieved via chiral resolution or asymmetric catalysis, validated by polarimetry (optical rotation) and chromatographic methods (GC-MS, HPLC). NMR spectroscopy (¹H/¹³C) and X-ray crystallography confirm stereochemistry and regioselectivity .

Q. What spectroscopic and computational techniques are critical for characterizing this compound’s structure and ion-binding properties?

- Spectroscopy : IR identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent environments and confirms diastereomeric ratios.

- Computational : DFT (RB3LYP/LANL2DZp) optimizes cryptand geometries and calculates binding energies for alkali/alkaline earth metals (Na⁺, Mg²⁺, Ca²⁺). Charge distribution analysis (e.g., Mulliken charges) predicts ion selectivity trends .

- Validation : Experimental ion affinity data (e.g., via titration calorimetry) correlate with computational predictions to refine cavity size and donor atom interactions (O vs. N) .

Q. How does this compound function as a ligand in enantioselective catalysis?

As a C₂-symmetric bioxazole ligand, it coordinates transition metals (e.g., Ru, Pd, Ir) to form chiral catalysts. For example:

- Cyclopropanation : Cu complexes achieve up to 96% ee in styrene-diazoacetate reactions .

- Transfer Hydrogenation : Ir catalysts yield 91% ee for aryl alkyl ketones using i-PrOH .

Key factors include steric bulk from sec-butyl groups and electronic tuning of the oxazole nitrogen donors .

Advanced Research Questions

Q. How do structural variations (e.g., substituents, donor atoms) impact ion selectivity in cryptand derivatives?

DFT studies reveal that replacing oxygen donors with nitrogen (e.g., in cryptand 2) elongates Mᵐ⁺-N bonds (vs. Mᵐ⁺-O in cryptand 1), altering cavity size and selectivity:

Q. What mechanistic insights explain enantioselectivity in palladium-catalyzed asymmetric bis(alkoxycarbonylation)?

Q. How can isomerization pathways during synthesis be controlled or repurposed?

Thermal or radical-mediated isomerization of bioxazolones (e.g., via 4,4′-C-C bond cleavage) generates intermediates for α,α′-dehydrodimeric amino acids. Crossover experiments confirm radical recombination mechanisms, enabling selective access to rac- or meso-products .

Key Research Challenges

- Synthetic : Scalability of multi-step sequences with chiral retention.

- Computational : Accurately modeling solvent effects on ion binding.

- Catalytic : Enhancing enantioselectivity in bulkier substrates via ligand redesign.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.